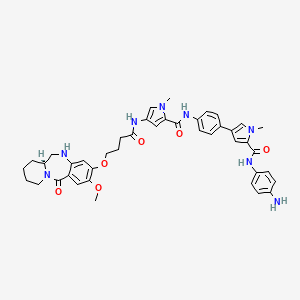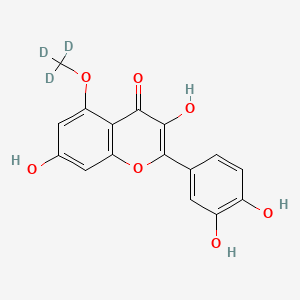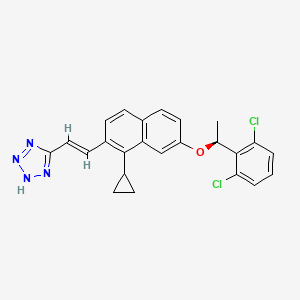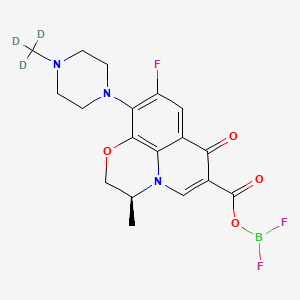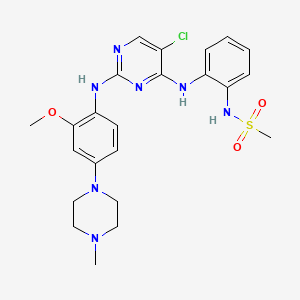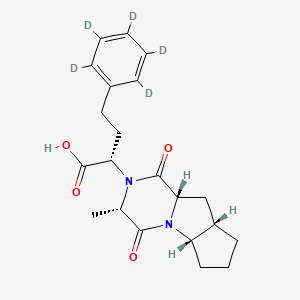
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is a synthetic phospholipid used in various scientific research applications. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, which is commonly used in studies involving lipid bilayers and liposomes. This compound is particularly valuable in the study of membrane dynamics and interactions due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is synthesized through a multi-step process. The synthesis typically involves the esterification of sn-glycero-3-phosphocholine with myristic acid, followed by deuteration. One common method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization from ethyl acetate and acetone .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often replacing column chromatography with more economical purification methods . The final product is typically obtained with high purity, suitable for various research applications.
化学反应分析
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the formation of lysophospholipids and free fatty acids.
Substitution: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipases such as phospholipase A2.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Lysophospholipids and free fatty acids.
Substitution: Phosphatidyl derivatives depending on the nucleophile used.
科学研究应用
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membranes and organelles.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery. It enhances the stability and bioavailability of therapeutic agents.
Industry: Applied in the food and pharmaceutical industries as an emulsifier and stabilizer.
作用机制
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 exerts its effects primarily through its incorporation into lipid bilayers. The deuterated form allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound interacts with membrane proteins and other lipids, influencing membrane fluidity and stability . It also facilitates the transport of nanoparticles across biological membranes, enhancing drug delivery and targeting specific tissues .
相似化合物的比较
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is compared with other similar phospholipids, such as:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling for detailed studies.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol): Another phospholipid used in membrane studies, but with different head group properties.
1,2-Ditetradecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with variations in the fatty acid chains.
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for advanced analytical techniques.
属性
分子式 |
C36H72NO8P |
|---|---|
分子量 |
736.3 g/mol |
IUPAC 名称 |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2 |
InChI 键 |
CITHEXJVPOWHKC-VKWBAALGSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


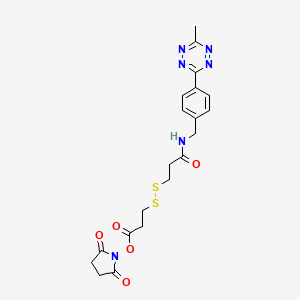



![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

